molecular formula C8H15NO2 B12069755 (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid CAS No. 309757-08-2

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid

Cat. No.: B12069755
CAS No.: 309757-08-2
M. Wt: 157.21 g/mol
InChI Key: VFTCZGKOTNJNAW-XPUUQOCRSA-N
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Description

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the precise control of stereochemistry, which is crucial for the production of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and advanced chromatographic techniques for enantioseparation .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves nucleophilic substitution reactions where the amino group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid is unique due to its specific cyclopentane ring structure and the presence of both an amino group and a carboxylic acid group

Properties

CAS No.

309757-08-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2S)-1-amino-2-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1

InChI Key

VFTCZGKOTNJNAW-XPUUQOCRSA-N

Isomeric SMILES

CC[C@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CCC1CCCC1(C(=O)O)N

Origin of Product

United States

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